molecular formula C11H15O4P B14483739 1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one CAS No. 64549-13-9

1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one

Cat. No.: B14483739
CAS No.: 64549-13-9
M. Wt: 242.21 g/mol
InChI Key: BZXNRFCBHUZSFB-UHFFFAOYSA-N
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Description

1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinanone ring with three hydroxyl groups and a phenyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one typically involves the reaction of phenylphosphonic dichloride with a suitable diol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the phosphinanone ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The phosphinanone ring can be reduced to form phosphinanes.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of phenylphosphonic acid derivatives.

    Reduction: Formation of phosphinane derivatives.

    Substitution: Formation of substituted phenylphosphinanone derivatives.

Scientific Research Applications

1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological phosphorus metabolism.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in phosphorus metabolism, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic acid: Similar in structure but lacks the phosphinanone ring.

    Phosphinanes: Similar in structure but lack the hydroxyl groups.

    Phosphonic acids: Similar in structure but lack the phenyl group.

Uniqueness

1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one is unique due to the presence of both the phosphinanone ring and the phenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

64549-13-9

Molecular Formula

C11H15O4P

Molecular Weight

242.21 g/mol

IUPAC Name

1-hydroxy-1-oxo-2-phenyl-1λ5-phosphinane-2,6-diol

InChI

InChI=1S/C11H15O4P/c12-10-7-4-8-11(13,16(10,14)15)9-5-2-1-3-6-9/h1-3,5-6,10,12-13H,4,7-8H2,(H,14,15)

InChI Key

BZXNRFCBHUZSFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(P(=O)(C(C1)(C2=CC=CC=C2)O)O)O

Origin of Product

United States

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